molecular formula C14H12ClN5OS2 B2774768 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 905781-03-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No. B2774768
CAS RN: 905781-03-5
M. Wt: 365.85
InChI Key: VRDXFGYQXCAWTR-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a thiophene, a triazole, a sulfanyl group, and an acetamide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual functional groups, followed by their assembly into the final molecule. The synthesis could involve reactions such as cyanoacetylation of amines , and the formation of the triazole ring . The exact synthesis process would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound, due to its functional groups, could participate in a variety of chemical reactions. For example, the amine group could undergo reactions such as acylation or alkylation, while the triazole ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antimicrobial Activity

A series of derivatives synthesized from 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide have been investigated for their antimicrobial efficacy. These compounds exhibit significant in-vitro antibacterial and antifungal activities against various pathogens. For instance, studies have shown that specific derivatives display potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Candida albicans (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Antitumor Activity

Research has also delved into the antitumor potential of this compound and its derivatives. A study highlighted the synthesis of benzothiazole derivatives using a structure similar to our compound of interest as a pharmacophoric group. These derivatives were evaluated for their antitumor activity in vitro against a range of human tumor cell lines, with some showing considerable anticancer activity against specific cancer types (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Enzyme Inhibition

Another significant area of research is the exploration of this compound's role in enzyme inhibition. New N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its analogs were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies demonstrate moderate to good activities against the tested enzymes, suggesting potential applications in treating neurodegenerative diseases (N. Riaz et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve more detailed investigations of its synthesis, reactivity, and mechanism of action, as well as studies to explore its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXFGYQXCAWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

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